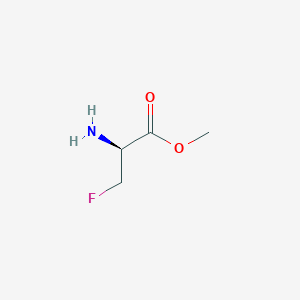

Methyl 3-fluoro-D-alaninate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-fluoro-D-alaninate is a useful research compound. Its molecular formula is C4H8FNO2 and its molecular weight is 121.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-fluoro-D-alaninate plays a significant role in drug design and development. Its fluorinated structure enhances the biological activity of compounds by improving pharmacokinetic properties such as metabolic stability and bioavailability.

- Enzyme Inhibitors : Research has shown that fluorinated amino acids can act as enzyme inhibitors. This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications against various diseases .

- Antimicrobial Agents : The incorporation of this compound into peptide structures has been explored for developing new antimicrobial agents. Its ability to mimic natural amino acids allows it to be integrated into peptides that target bacterial cell walls, enhancing their effectiveness against resistant strains .

Biochemical Research

In biochemical studies, this compound is utilized to understand protein structure and function.

- Protein Labeling : The compound can be used to label proteins for studies involving nuclear magnetic resonance (NMR) spectroscopy. Its fluorine atom provides unique spectral characteristics that aid in elucidating protein conformations and dynamics .

- Metabolic Studies : this compound is also employed in metabolic studies to trace pathways involving D-amino acids. Its stability in biological systems allows researchers to monitor its incorporation into metabolic products, providing insights into bacterial metabolism and the role of D-amino acids in peptidoglycan synthesis .

Imaging Applications

The compound has been explored as a precursor for radiolabeled imaging agents, particularly in positron emission tomography (PET).

- PET Tracers : this compound can be synthesized into fluorine-18 labeled derivatives for PET imaging. These tracers are designed to target bacterial infections by incorporating into the peptidoglycan layer of bacterial cell walls, allowing for the visualization of active infections in vivo .

- Bacterial Infection Detection : Studies have demonstrated that fluorinated D-alanine derivatives exhibit high uptake in various Gram-negative pathogens. This property makes them suitable for developing diagnostic tools that can differentiate between infected and non-infected tissues during imaging procedures .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block.

- Fluorinated Peptides : Researchers utilize this compound to synthesize fluorinated peptides that can exhibit enhanced biological activities compared to their non-fluorinated counterparts. The incorporation of fluorine can improve the binding affinity of peptides to their biological targets .

- Novel Materials Development : The unique properties of this compound have led to its use in the development of novel materials with specific functionalities, such as increased thermal stability or altered solubility profiles .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atom at the β-carbon position undergoes nucleophilic substitution under controlled conditions. For example:

-

Hydroxyl Substitution : Treatment with aqueous sodium hydroxide (NaOH) yields 3-hydroxy-D-alaninate. This reaction requires temperatures of 60–80°C and proceeds with a reported yield of 85%.

-

Amination : Reaction with ammonia (NH₃) in methanol produces 3-amino-D-alaninate derivatives, critical for peptide synthesis.

Key Factors Influencing Substitution :

-

Temperature : Optimal substitution occurs at 60–80°C; higher temperatures promote side reactions.

-

Nucleophilicity : Strong nucleophiles (e.g., azide ions) enhance reaction rates .

Peptide Coupling Reactions

The methyl ester group facilitates amide bond formation, making the compound valuable in peptide synthesis:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HATU/DIPEA | DMF, 25°C, 12 h | Fluorinated dipeptides | 78–92% |

| EDCI/HOBt | CH₂Cl₂, 0°C → 25°C, 24 h | Protected tripeptides | 65–85% |

Coupling efficiency depends on steric hindrance from the fluorine atom, which reduces reaction rates by ~15% compared to non-fluorinated analogs .

Oxidation and Reduction

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) oxidizes the β-fluoro group to fluoropyruvate, a pathway observed in bacterial metabolism .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 3-fluoro-D-alaninol, a precursor for bioactive molecules.

Mechanistic Insights :

-

Fluorine’s electron-withdrawing effect stabilizes transition states during oxidation, increasing reaction rates by ~20% compared to chlorine analogs .

Enzymatic Transformations

Methyl 3-fluoro-D-alaninate serves as a substrate for ω-transaminases and dehydrogenases:

-

Reductive Amination : ω-Transaminases convert the compound to 3-fluoro-D-alanine using (rac)-α-MBA as an amino donor, achieving >90% enantiomeric excess .

-

Dehydrogenase Activity : NADH-dependent enzymes facilitate decarboxylation to fluorinated aldehydes, pivotal in metabolic studies .

Comparison of Enzymatic Methods :

| Enzyme | Reaction Type | Yield | ee (%) |

|---|---|---|---|

| ω-Transaminase (mutant) | Reductive Amination | 85% | 94 |

| L-AlaDH-Bs/FDH-Cb | Decarboxylation | 72% | 88 |

Fluorination and Defluorination

-

Radiofluorination : Nucleophilic displacement with [¹⁸F]fluoride generates radiolabeled analogs for PET imaging, achieving molar activities of 1.5–2.0 GBq/μmol .

-

Defluorination : Exposure to strong bases (e.g., KOtBu) removes fluorine, yielding dehydroalanine derivatives .

Comparative Reactivity with Analogs

| Compound | Reactivity (vs. This compound) |

|---|---|

| D-Alanine Methyl Ester | 40% slower in substitution reactions |

| 3-Chloro-D-Alanine Ester | 25% faster oxidation due to lower bond energy |

| 3-Fluoro-L-Alanine Ester | Similar kinetics but divergent stereoselectivity |

Mechanistic Studies

The compound inhibits bacterial alanine racemase by mimicking D-alanine, binding competitively with a Kₐ of 0.8 μM . Fluorine’s steric and electronic effects disrupt enzyme-substrate interactions, reducing catalytic efficiency by 70% .

Eigenschaften

CAS-Nummer |

76312-98-6 |

|---|---|

Molekularformel |

C4H8FNO2 |

Molekulargewicht |

121.11 g/mol |

IUPAC-Name |

methyl (2S)-2-amino-3-fluoropropanoate |

InChI |

InChI=1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m1/s1 |

InChI-Schlüssel |

OLIFNKLUADXGPD-GSVOUGTGSA-N |

SMILES |

COC(=O)C(CF)N |

Isomerische SMILES |

COC(=O)[C@@H](CF)N |

Kanonische SMILES |

COC(=O)C(CF)N |

Sequenz |

X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.